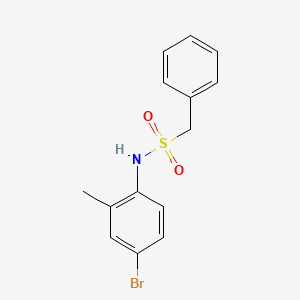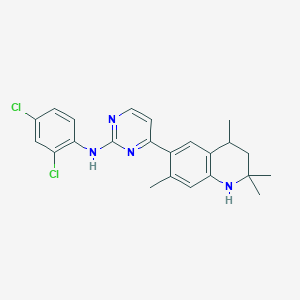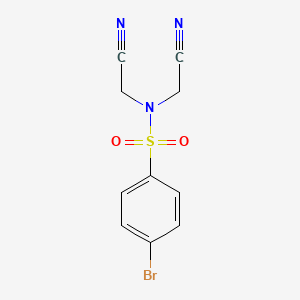![molecular formula C17H24N2O3 B11179935 N-cyclohexyl-2-[(ethoxyacetyl)amino]benzamide](/img/structure/B11179935.png)
N-cyclohexyl-2-[(ethoxyacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[(ethoxyacetyl)amino]benzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and an ethoxyacetyl group attached to the amide nitrogen. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(ethoxyacetyl)amino]benzamide typically involves the following steps:
Formation of Ethoxyacetyl Chloride: Ethoxyacetic acid is reacted with thionyl chloride to form ethoxyacetyl chloride.
Amidation Reaction: The ethoxyacetyl chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to form N-ethoxyacetyl-2-aminobenzamide.
Cyclohexylation: Finally, the N-ethoxyacetyl-2-aminobenzamide is reacted with cyclohexylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-cyclohexyl-2-[(ethoxyacetyl)amino]benzamide can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Products may include oxidized derivatives of the benzamide.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-2-[(ethoxyacetyl)amino]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide functionality. It may also serve as a model compound for studying the behavior of similar molecules in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(ethoxyacetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyacetyl group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(methylamino)benzamide
- N-cyclohexyl-2-[(2-naphthalen-2-yloxyacetyl)amino]benzamide
Uniqueness
N-cyclohexyl-2-[(ethoxyacetyl)amino]benzamide is unique due to its specific combination of functional groups. The ethoxyacetyl group provides distinct reactivity compared to other acyl groups, and the cyclohexyl group offers unique steric and hydrophobic properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(2-ethoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C17H24N2O3/c1-2-22-12-16(20)19-15-11-7-6-10-14(15)17(21)18-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
BYKBPCAGTQQORO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)carbonyl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11179852.png)


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-N-(2-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11179867.png)

![N-(2,4-dimethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11179881.png)
![4-(2,1,3-Benzothiadiazol-5-ylsulfonyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one](/img/structure/B11179888.png)
![N-(4-methoxyphenyl)-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide](/img/structure/B11179894.png)
![N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11179896.png)

![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11179904.png)

![10-(4-fluorobenzoyl)-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11179926.png)
![Propyl 4-({[1-(1-methoxypropan-2-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11179931.png)
